molecular formula C12H16N2O B3118810 (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline CAS No. 242482-28-6

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Cat. No.: B3118810
CAS No.: 242482-28-6
M. Wt: 204.27 g/mol
InChI Key: JDOAIDZRVWJBEG-UHFFFAOYSA-N
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Description

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline derivative. Oxazolines are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their significant role in various chemical and biological processes due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline can undergo various types of chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced to form oxazolines with different substituents.

    Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoles, while reduction can produce various oxazoline derivatives.

Scientific Research Applications

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate the selective formation of chiral products by providing a chiral environment for the reaction to occur.

Comparison with Similar Compounds

Similar Compounds

    Oxazoles: Compounds with a similar five-membered ring structure but differing in the position of nitrogen and oxygen atoms.

    Isoxazoles: Similar to oxazoles but with the nitrogen and oxygen atoms in adjacent positions.

    Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is unique due to its specific chiral configuration and the presence of both tert-butyl and pyridyl groups. These structural features contribute to its high selectivity and efficiency in asymmetric catalysis, distinguishing it from other oxazoline derivatives.

Properties

IUPAC Name

4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAIDZRVWJBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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